molecular formula C10H14O3 B2769976 (2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid CAS No. 1330755-17-3

(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid

Cat. No. B2769976
CAS RN: 1330755-17-3
M. Wt: 182.219
InChI Key: SUFXTKUCVGESJA-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid” is a unique chemical compound. Its empirical formula is C10H16O2 and it has a molecular weight of 168.23 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CC1(C)C(CCC1=C)CC(O)=O . The InChI is 1S/C10H16O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h8H,1,4-6H2,2-3H3,(H,11,12) . The InChI key is FQEKGLSKJICRKZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The empirical formula of “(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid” is C10H16O2 . It has a molecular weight of 168.23 . The compound’s SMILES string is CC1(C)C(CCC1=C)CC(O)=O , and its InChI is 1S/C10H16O2/c1-7-4-5-8(6-9(11)12)10(7,2)3/h8H,1,4-6H2,2-3H3,(H,11,12) .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(2,2-dimethyl-3-methylidenecyclopentyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-4-5-7(10(6,2)3)8(11)9(12)13/h7H,1,4-5H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXTKUCVGESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1=C)C(=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-3-methylenecyclopentyl)oxoacetic acid

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